3-(2,4-Difluorophenoxy)-2-butanone
Description
3-(2,4-Difluorophenoxy)-2-butanone is an organic compound characterized by the presence of a butanone group attached to a difluorophenoxy moiety
Properties
IUPAC Name |
3-(2,4-difluorophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKSVQHSBBNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenoxy)-2-butanone typically involves the reaction of 2,4-difluorophenol with a suitable butanone derivative under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by nucleophilic substitution with a butanone derivative. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(2,4-Difluorophenoxy)-2-butanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenoxy)-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluorophenoxy)-2-butanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenoxy)-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, while the butanone moiety can participate in various chemical reactions within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: A precursor in the synthesis of 3-(2,4-Difluorophenoxy)-2-butanone, used in various chemical reactions.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine: Another compound with a difluorophenoxy group, used in different chemical and biological studies.
Uniqueness
3-(2,4-Difluorophenoxy)-2-butanone is unique due to its specific combination of a difluorophenoxy group and a butanone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.
Biological Activity
3-(2,4-Difluorophenoxy)-2-butanone is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
3-(2,4-Difluorophenoxy)-2-butanone is characterized by a butanone backbone with a difluorophenoxy substituent. Its structural formula can be represented as follows:
This compound is known for its lipophilicity, which may influence its interaction with biological targets.
The biological activity of 3-(2,4-Difluorophenoxy)-2-butanone has been primarily linked to its role as an inhibitor in various biochemical pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially acting against specific bacterial strains. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects : Research suggests that 3-(2,4-Difluorophenoxy)-2-butanone may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be particularly relevant in the context of autoimmune diseases.
Biological Activity Data
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Cell Wall | Inhibition of growth | |
| Anti-inflammatory | Cytokine Production | Reduced inflammation | |
| Enzyme Inhibition | Specific Metabolic Enzymes | Decreased enzymatic activity |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the efficacy of 3-(2,4-Difluorophenoxy)-2-butanone against Staphylococcus aureus revealed that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of cell wall synthesis, leading to cell lysis. -
Inflammation Modulation :
In a mouse model of rheumatoid arthritis, administration of 3-(2,4-Difluorophenoxy)-2-butanone resulted in a marked reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in the affected joints. -
Metabolic Pathway Interaction :
Research has indicated that this compound interacts with specific metabolic pathways by inhibiting key enzymes involved in energy metabolism. This inhibition was shown to alter glucose uptake in cellular models, suggesting potential applications in metabolic disorders.
Conclusion and Future Directions
The biological activity of 3-(2,4-Difluorophenoxy)-2-butanone presents promising avenues for further research, particularly in antimicrobial and anti-inflammatory applications. Future studies should focus on elucidating the precise mechanisms of action at the molecular level and exploring the therapeutic potential of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
